

# N-benzyl-L-proline: A Comprehensive Physicochemical Profile

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** 1-Benzylpyrrolidine-2-carboxylic acid

**Cat. No.:** B450523

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of N-benzyl-L-proline, a proline derivative of significant interest in organic synthesis and medicinal chemistry. This document compiles available quantitative data, details relevant experimental protocols, and presents a logical workflow for its synthesis and characterization, tailored for professionals in research and drug development.

## Core Physicochemical Properties

N-benzyl-L-proline, with the molecular formula  $C_{12}H_{15}NO_2$ , is a chiral amino acid derivative. Its structure, incorporating a benzyl group on the nitrogen atom of the proline ring, imparts specific characteristics relevant to its application as a building block in the synthesis of pharmaceuticals and other bioactive molecules.<sup>[1]</sup>

## Quantitative Data Summary

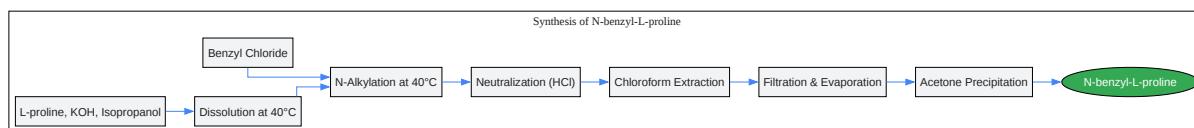
The following tables summarize the key quantitative physicochemical properties of N-benzyl-L-proline. It is important to note that some values are predicted or have slight variations across different sources.

| Property                  | Value                                            | Source(s) |
|---------------------------|--------------------------------------------------|-----------|
| Molecular Weight          | 205.25 g/mol                                     | [2][3][4] |
| Melting Point             | 168-171 °C                                       | [5]       |
| 175 °C                    | [6]                                              |           |
| Boiling Point (Predicted) | 343.1 ± 35.0 °C                                  |           |
| Optical Rotation          | $[\alpha]_{D20} = -29 \pm 2^\circ$ (c=1 in EtOH) | [1]       |

| Property                               | Observation                 | Source(s) |
|----------------------------------------|-----------------------------|-----------|
| Solubility                             | Slightly soluble in Acetone | [5]       |
| Slightly soluble in<br>Dichloromethane | [5]                         |           |
| Slightly soluble in Methanol           | [5]                         |           |

Note on pKa: An experimental pKa value for N-benzyl-L-proline is not readily available in the reviewed literature. For the parent compound, L-proline, the pKa values are approximately 1.99 (carboxyl group) and 10.60 (amino group). The introduction of the benzyl group on the nitrogen atom will influence the basicity of the nitrogen and may have a minor effect on the acidity of the carboxylic acid. Experimental determination is recommended for precise applications.

## Experimental Protocols


Detailed methodologies for the synthesis and characterization of N-benzyl-L-proline are crucial for its application in research and development.

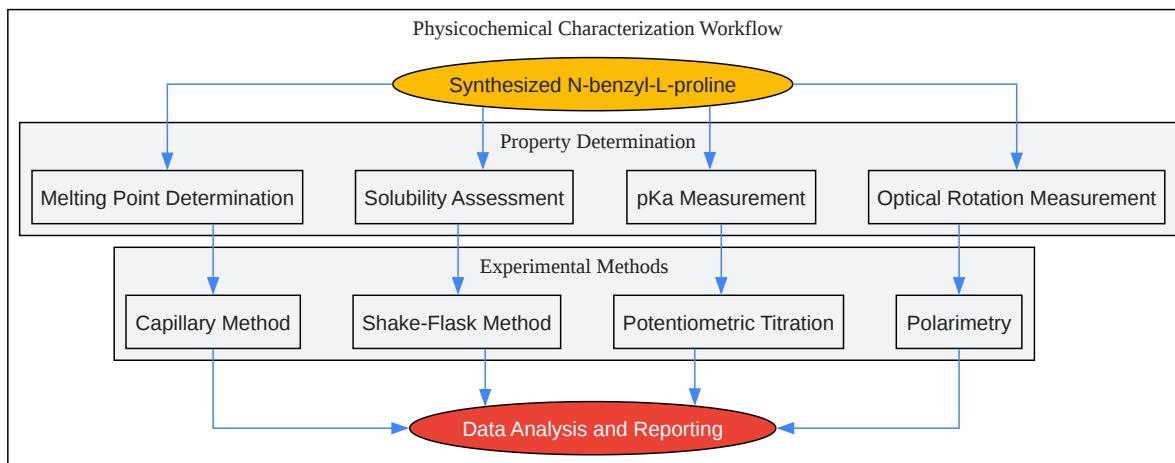
### Synthesis of N-benzyl-L-proline

A common method for the synthesis of N-benzyl-L-proline involves the N-alkylation of L-proline with a benzyl halide.

Protocol:

- Dissolution: Dissolve L-proline and potassium hydroxide in isopropanol. Stir the mixture at 40 °C until a clear solution is obtained.[6]
- Alkylation: Add benzyl chloride to the solution and continue stirring at 40 °C for approximately 6 hours.[6]
- Neutralization: After the reaction is complete, cool the mixture to room temperature and neutralize it to a pH of 5-6 with concentrated hydrochloric acid.[6]
- Extraction: Add chloroform to the neutralized mixture and stir overnight.[6]
- Isolation: Filter the resulting precipitate and wash it with chloroform. Combine the organic phases and evaporate the solvent under reduced pressure.[6]
- Purification: Treat the residue with acetone to precipitate the crude product. The solid is then filtered and washed with acetone to yield the final product.[6]




[Click to download full resolution via product page](#)

Synthesis Workflow for N-benzyl-L-proline

## Mandatory Visualizations

### General Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a general workflow for the determination of the key physicochemical properties of a compound like N-benzyl-L-proline.



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [chemimpex.com](http://chemimpex.com) [chemimpex.com]
- 2. N-Benzyl-L-proline | C12H15NO2 | CID 728719 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](http://pubchem.ncbi.nlm.nih.gov)
- 3. [chemscene.com](http://chemscene.com) [chemscene.com]
- 4. [scbt.com](http://scbt.com) [scbt.com]

- 5. N-BENZYL-L-PROLINE CAS#: 31795-93-4 [m.chemicalbook.com]
- 6. N-BENZYL-L-PROLINE synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [N-benzyl-L-proline: A Comprehensive Physicochemical Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b450523#physicochemical-properties-of-n-benzyl-l-proline]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)